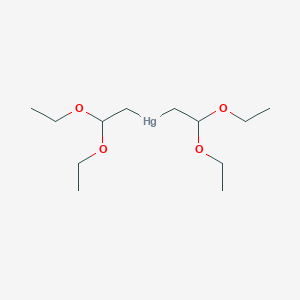
Bis(2,2-diethoxyethyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-diethoxyethyl)mercury is an organomercury compound with the molecular formula C12H26HgO4. This compound is characterized by the presence of mercury bonded to two 2,2-diethoxyethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-diethoxyethyl)mercury typically involves the reaction of mercury(II) acetate with 2,2-diethoxyethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Hg(OAc)2+2C4H9O2CH2OH→Hg(C4H9O2CH2O)2+2HOAc
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of specialized equipment and techniques ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2-diethoxyethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury and corresponding alcohols.
Substitution: The 2,2-diethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and diethoxyethanol.
Reduction: Elemental mercury and diethoxyethanol.
Substitution: Various substituted organomercury compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(2,2-diethoxyethyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of bis(2,2-diethoxyethyl)mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to sulfhydryl groups in proteins, affecting their function. This interaction can disrupt enzymatic activity and cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-methoxyethyl)mercury
- Bis(2-ethoxyethyl)mercury
- Bis(2-butoxyethyl)mercury
Comparison
Bis(2,2-diethoxyethyl)mercury is unique due to its specific 2,2-diethoxyethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
67247-88-5 |
|---|---|
Fórmula molecular |
C12H26HgO4 |
Peso molecular |
434.92 g/mol |
Nombre IUPAC |
bis(2,2-diethoxyethyl)mercury |
InChI |
InChI=1S/2C6H13O2.Hg/c2*1-4-7-6(3)8-5-2;/h2*6H,3-5H2,1-2H3; |
Clave InChI |
BFRFYVDPOMIYIY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C[Hg]CC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















